molecular formula C23H15Cl2NO4 B12131714 4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

Cat. No.: B12131714
M. Wt: 440.3 g/mol
InChI Key: PIFNZTJYTNSHDK-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a complex organic compound that features a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is unique due to its specific substitution pattern and the presence of the benzofuran core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15Cl2NO4

Molecular Weight

440.3 g/mol

IUPAC Name

4-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H15Cl2NO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28)

InChI Key

PIFNZTJYTNSHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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